2-Propylthiazole
Description
Contextualization of 2-Propylthiazole within Thiazole (B1198619) Chemistry
This compound is an organic compound belonging to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. ontosight.ai Thiazoles, in general, are significant structural motifs found in numerous natural and synthetic compounds. smolecule.com The thiazole ring is an aromatic system, which contributes to its relative stability and allows for a variety of chemical modifications. smolecule.com this compound is specifically a 2-substituted thiazole, meaning a propyl group is attached to the carbon atom at the second position of the thiazole ring. nist.gov This substitution pattern influences its chemical and physical properties, as well as its biological activity and applications.
Significance of this compound in Heterocyclic Compound Research
The study of this compound and its derivatives is significant within the broader field of heterocyclic compound research. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. smolecule.com Research into specifically substituted thiazoles like this compound helps in understanding the structure-activity relationships of these molecules. smolecule.com For instance, the nature and position of the substituent group on the thiazole ring can dramatically alter the compound's biological profile. ontosight.ai Therefore, this compound serves as a valuable building block and a model compound for the synthesis and investigation of more complex thiazole derivatives with potential therapeutic applications. pharmint.net
Overview of Current Research Trajectories for this compound
Current research involving this compound is primarily focused on several key areas. A significant portion of research is dedicated to its role as a flavor and fragrance component, driven by its natural occurrence in various food products. chemimpex.com This includes studies on its biosynthesis in natural sources and its sensory properties. Another major research direction is its use as a synthetic intermediate in medicinal chemistry for the development of new therapeutic agents. researchgate.net Researchers are exploring how modifications to the this compound scaffold can lead to compounds with enhanced biological activities. researchgate.net Furthermore, there is ongoing interest in developing more efficient and scalable synthetic methods for this compound and its derivatives to support these research endeavors. thieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOIEFFAOUQJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066229 | |
| Record name | Thiazole, 2-propyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-75-4 | |
| Record name | 2-Propylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propylthiazole | |
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| Record name | Thiazole, 2-propyl- | |
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| Record name | Thiazole, 2-propyl- | |
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| Record name | 2-propylthiazole | |
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| Record name | 2-PROPYLTHIAZOLE | |
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Synthetic Methodologies for 2 Propylthiazole and Its Derivatives
Classical and Contemporary Synthetic Routes to 2-Propylthiazole
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for this compound
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com This method is highly versatile, allowing for the synthesis of thiazoles with various alkyl, aryl, or heterocyclic substituents at the C2, C4, and C5 positions by selecting appropriate reactants. orientjchem.org For the synthesis of 2-alkylthiazoles, such as this compound, the thioamide can be generated in situ from the corresponding amide and a thionating agent like phosphorus pentasulfide. orientjchem.org
The general mechanism of the Hantzsch synthesis commences with an SN2 reaction between the α-haloketone and the sulfur of the thioamide, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. chemhelpasap.com Subsequent dehydration yields the final thiazole product. chemhelpasap.com The reaction is typically high-yielding and straightforward to perform. chemhelpasap.com
Modifications to the original Hantzsch synthesis have been developed to improve yields, expand substrate scope, and achieve stereoselectivity. For instance, modified conditions have been reported for the synthesis of valine- and threonine-derived thiazoles with minimal loss of optical purity. researchgate.net These methods may involve a two- or three-step procedure including cyclocondensation under basic conditions, followed by dehydration of the intermediate hydroxythiazoline. researchgate.net The reaction conditions can also influence the regioselectivity. While neutral conditions typically yield 2-(N-substituted amino)thiazoles from N-monosubstituted thioureas, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Cyclocondensation Approaches to Thiazolo-pyridinone Scaffolds Incorporating this compound Moieties
Thiazolo-pyridinone scaffolds are significant heterocyclic systems due to their diverse biological activities. The synthesis of these fused ring systems often involves cyclocondensation reactions. For example, thiazolo[4,5-b]pyridin-2-ones can be synthesized through a [3+3] cyclocondensation of 4-iminothiazolidone-2 with diketones like acetylacetone (B45752) in methanol (B129727) under basic conditions. This method allows for regiocontrol and functionalization at the 5- and 7-positions of the resulting scaffold.
Recent research has also explored five-component cascade reactions to produce highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.gov These reactions can involve starting materials such as cyanoacetohydrazide, acetophenone (B1666503) derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and cysteamine (B1669678) hydrochloride, leading to complex heterocyclic structures in good to high yields. nih.gov
One-Pot Synthetic Strategies for this compound Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.gov Several one-pot methods have been developed for the synthesis of thiazole derivatives. organic-chemistry.orgnih.govmdpi.comijcce.ac.irresearchgate.net
One such strategy involves the reaction of β-keto esters with thioureas, promoted by tribromoisocyanuric acid in an aqueous medium. organic-chemistry.org This method proceeds via α-monohalogenation followed by reaction with thiourea (B124793). organic-chemistry.org Another green chemistry approach utilizes a multifunctional ionic liquid nanocatalyst for the synthesis of 2-aminothiazoles. nih.gov This method employs trichloroisocyanuric acid (TCCA) as a safe halogen source, replacing more toxic reagents like iodine. nih.gov The reaction of acetophenone and thiourea in the presence of the nanocatalyst under optimal conditions provides the desired 2-aminothiazole (B372263) derivatives with high efficiency. nih.gov
Multi-component reactions are also a hallmark of one-pot syntheses for thiazoles. An efficient and environmentally friendly method for synthesizing new substituted Hantzsch thiazole derivatives involves a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction is catalyzed by silica-supported tungstosilicic acid and can be performed under conventional heating or ultrasonic irradiation, with the catalyst being easily recoverable and reusable. mdpi.com
Palladium-Catalyzed Reactions in this compound Synthesis
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles Incorporating this compound
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical tool for the synthesis of arylated heterocycles, avoiding the need for pre-functionalized organometallic reagents. organic-chemistry.org Ligand-free palladium catalysis is particularly attractive due to its cost-effectiveness and reduced waste. organic-chemistry.orgnih.gov
Studies have shown that ligand-free Pd(OAc)₂ can efficiently catalyze the direct arylation of thiazole derivatives, including this compound, at very low catalyst loadings (0.001-0.1 mol %). organic-chemistry.orgresearchgate.net This reaction typically occurs with high regioselectivity at the C5 position of the thiazole ring. organic-chemistry.org The reaction conditions usually involve an aryl bromide, the thiazole derivative, a base such as potassium acetate (B1210297) (KOAc), and a solvent like dimethylacetamide (DMAc) at elevated temperatures. researchgate.net This method is effective for a range of activated aryl bromides, including those with electron-withdrawing groups, but may be less efficient for strongly deactivated or sterically hindered substrates. organic-chemistry.org
The use of a Pd/Cu co-catalyst system under ligand-free conditions has been developed for the regioselective arylation of thiazoles at the C2-position. rsc.org This protocol utilizes a palladium catalyst in the presence of Cu(TFA)₂ to achieve direct C-H arylation. rsc.org The choice of catalyst system and reaction conditions can thus direct the arylation to either the C2 or C5 position of the thiazole ring. acs.orgnih.gov For instance, a Pd/PPh₃/NaOtBu system favors C2-arylation, while a Pd catalyst with a bidentate nitrogen ligand like bathophenanthroline (B157979) (Bphen) and K₃PO₄ promotes C5-arylation. acs.orgnih.gov
Table 1: Ligand-Free Palladium-Catalyzed Direct Arylation of 2-n-Propylthiazole with Para-Substituted Bromobenzenes researchgate.netConditions: Pd(OAc)₂, aryl bromide (1 mmol), 2-n-propylthiazole (2 mmol), KOAc (2 mmol), DMAc, 150 °C, under argon.
| Entry | Aryl Bromide | Catalyst Loading (mol %) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromobenzonitrile | 0.1 | 20 | 85 |
| 2 | 4-Bromobenzonitrile | 0.01 | 20 | 82 |
| 3 | 4-Bromobenzonitrile | 0.001 | 20 | 75 |
| 4 | Methyl 4-bromobenzoate | 0.1 | 20 | 88 |
| 5 | 4-Bromoacetophenone | 0.1 | 20 | 90 |
| 6 | 1-Bromo-4-nitrobenzene | 0.1 | 20 | 80 |
| 7 | 1-Bromo-4-fluorobenzene | 1 | 20 | 78 |
| 8 | 1-Bromo-4-methoxybenzene | 1 | 20 | 65 |
Role of Palladium Catalysts in the Condensation of this compound with Pyridinone Precursors
Palladium catalysts play a crucial role in the construction of complex heterocyclic scaffolds, such as thiazolo-pyridinones, by facilitating key bond-forming reactions. As mentioned previously, the synthesis of 2-propyl-4H-thiazolo[5,4-b]pyridin-7-one can be achieved through a multi-step sequence where a key step is the palladium-catalyzed condensation of a this compound derivative with a pyridinone precursor like 2-chloro-3-nitropyridine. This step likely proceeds via a cross-coupling mechanism, such as a Suzuki or Stille-type reaction, if the thiazole is appropriately functionalized (e.g., as a boronic acid or stannane), or through direct C-H activation.
Palladium catalysts are also instrumental in the functionalization of pre-formed thiazolo-pyrimidinone systems. For example, a 2-bromo-substituted thiazolo[3,2-a]pyrimidin-7-one can undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base. mdpi.com This allows for the introduction of a wide range of substituents at the C2 position, demonstrating the versatility of palladium catalysis in diversifying these scaffolds.
Furthermore, palladium-catalyzed reactions have been employed in the synthesis of related fused systems. For instance, the synthesis of 2,6-disubstituted pyridines can be achieved from the in-situ ring-opening of C-7 arylated pyrazolo[1,5-a]pyridines, which are themselves formed via a palladium-catalyzed direct arylation. researchgate.net Although not directly involving this compound, these examples highlight the broad utility of palladium catalysis in the synthesis and manipulation of complex nitrogen- and sulfur-containing heterocyclic systems.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiazolo[4,5-b]pyridin-2-one |
| 4-Iminothiazolidone-2 |
| Acetylacetone |
| 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one |
| 2-Chloro-3-nitropyridine |
| Thiazolo[3,2-a]pyridine |
| Cyanoacetohydrazide |
| Acetophenone |
| 1,1-bis(methylthio)-2-nitroethene |
| Cysteamine hydrochloride |
| β-Keto ester |
| Thiourea |
| Tribromoisocyanuric acid |
| Trichloroisocyanuric acid (TCCA) |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |
| Benzaldehyde |
| 2-Bromo-substituted thiazolo[3,2-a]pyrimidin-7-one |
| Boronic acid |
| Pyrazolo[1,5-a]pyridine |
| 2,6-Disubstituted pyridine (B92270) |
| 4-Bromobenzonitrile |
| Methyl 4-bromobenzoate |
| 4-Bromoacetophenone |
| 1-Bromo-4-nitrobenzene |
| 1-Bromo-4-fluorobenzene |
| 1-Bromo-4-methoxybenzene |
| Valine |
| Threonine |
| Hydroxythiazoline |
| 2-(N-substituted amino)thiazole |
| 3-Substituted 2-imino-2,3-dihydrothiazole |
| N-monosubstituted thiourea |
| Bathophenanthroline (Bphen) |
| Potassium acetate (KOAc) |
| Dimethylacetamide (DMAc) |
| Pd(OAc)₂ |
| PdCl₂(PPh₃)₂ |
| Cu(TFA)₂ |
| PPh₃ |
| NaOtBu |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which encourage the use of less hazardous materials and processes, have been increasingly applied to the synthesis of thiazole derivatives. These approaches aim to improve efficiency, reduce waste, and minimize environmental impact compared to traditional methods.
The shift towards sustainable chemistry has highlighted the importance of solvent choice in chemical reactions. Water and polyethylene (B3416737) glycol (PEG) have emerged as viable green alternatives to conventional volatile organic solvents in the synthesis of 2-aminothiazoles.
One environmentally benign method describes the synthesis of 2-aminothiazoles in a polyethylene glycol–water solvent system, catalyzed by the recyclable solid-supported acid, Nafion-H. tandfonline.com This approach offers improved efficiency and reduced waste. tandfonline.com While not detailing a 2-propyl variant specifically, the methodology is applicable to a range of substrates. Another greener protocol for preparing 2-aminothiazole derivatives utilizes aqueous hydrobromic acid and hydrogen peroxide in water, avoiding the use of lachrymatory α-halocarbonyl compounds which are common in classical Hantzsch syntheses. jocpr.com
Furthermore, the use of PEG-400 as a green reaction medium has been reported for the synthesis of 2-aminothiazole derivatives from acetophenones, N-bromosuccinimide (NBS), and thiourea at room temperature, resulting in excellent yields. rsc.org The development of such protocols, which often feature simple work-up procedures and catalyst recyclability, represents a significant advancement in the sustainable production of these important heterocyclic compounds. rsc.orgrsc.org
Tribromoisocyanuric acid (TBCA) has been effectively employed as a reagent in a simple and efficient one-pot protocol for synthesizing 2-aminothiazole derivatives. organic-chemistry.orgthieme-connect.com This method is considered a green chemistry approach as it begins with readily available β-keto esters and proceeds via an α-monohalogenation in an aqueous medium, followed by a reaction with thiourea. organic-chemistry.orgorganic-chemistry.org
The process involves the initial reaction of a β-keto ester with TBCA to generate an α-bromo intermediate in situ. Subsequent addition of thiourea and a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), leads to cyclization, yielding the corresponding 2-aminothiazole. thieme-connect.comnih.gov This one-pot, telescoped procedure is advantageous due to its experimental simplicity, short reaction times, and the avoidance of isolating toxic α-haloketone intermediates. thieme-connect.comthieme-connect.com The methodology has been successfully applied to produce a variety of derivatives, including those with propyl substituents at the C4 position, such as ethyl 2-amino-4-propylthiazole-5-carboxylate. thieme-connect.com
| Starting Material (β-keto ester) | Reagents | Product | Yield | Reference |
| Ethyl 2-propylacetoacetate | 1. TBCA, H₂O; 2. Thiourea, DABCO | Ethyl 2-amino-4-propylthiazole-5-carboxylate | 52% | thieme-connect.com |
| Ethyl 2-propylacetoacetate | 1. TBCA, H₂O; 2. N-Phenylthiourea, DABCO | Ethyl 2-(Phenylamino)-4-propylthiazole-5-carboxylate | 63% | thieme-connect.com |
| Ethyl 2-propylacetoacetate | 1. TBCA, H₂O; 2. N-Benzylthiourea, DABCO | Ethyl 2-(Benzylamino)-4-propylthiazole-5-carboxylate | 87% | thieme-connect.com |
Eco-friendly Solvents in 2-Aminothiazole Derivative Synthesis, including those with 2-Propyl Moieties
Synthetic Exploration of this compound Analogs and Precursors
The synthesis of specific analogs and precursors of this compound is crucial for developing new compounds with potential applications in various fields of chemical research.
The Hantzsch thiazole synthesis remains a fundamental method for creating 2-aminothiazole scaffolds. A notable example is the synthesis of 2-amino-4-ethyl-5-propylthiazole. unite.edu.mk This reaction involves heating heptan-4-one with thiourea and elemental iodine. The ketone and iodine first form an α-haloketone intermediate, which then reacts with thiourea to form the final thiazole product in good yield. unite.edu.mk
Another significant related derivative is ethyl 2-amino-4-propylthiazole-5-carboxylate, which has been synthesized through several modern approaches. One such method is an electrochemical protocol where β-ketoesters react with thioureas mediated by ammonium (B1175870) iodide (NH₄I). beilstein-journals.orgresearchgate.net This technique provides a greener alternative to traditional methods that use harsher reagents. beilstein-journals.org A visible-light-promoted method has also been developed, which allows for the functionalization of C(sp³)–H bonds in active methylene (B1212753) ketones for their reaction with thioureas, yielding products like methyl 2-amino-4-propylthiazole-5-carboxylate in high yield. thieme-connect.com
Ethyl this compound-5-carboxylate and its derivatives are important synthetic intermediates. The synthesis of ethyl 2-amino-4-propylthiazole-5-carboxylate (yield: 52%) and ethyl 2-(phenylamino)-4-propylthiazole-5-carboxylate (yield: 63%) has been achieved using a one-pot reaction with tribromoisocyanuric acid from ethyl 2-propylacetoacetate. thieme-connect.com
The significance of these carboxylate derivatives lies in their utility as building blocks for more complex molecules. The 2-aminothiazole core is a recognized pharmacophore, and its derivatives are widely studied in medicinal chemistry. rsc.orgmdpi.com For instance, 2-amino-5-thiazolecarboxylic acid ethyl ester is used in the synthesis of agents that inhibit enzymes like glycogen (B147801) phosphorylase. chemicalbook.com The ability to introduce a propyl group and a carboxylate handle onto the thiazole ring allows for further structural modifications, enabling the creation of diverse chemical libraries for drug discovery programs.
The synthesis of highly functionalized thiazole derivatives demonstrates the versatility of this heterocyclic core in constructing complex molecular architectures. A specific example is the preparation of 2-[(3-chlorophenylsulfonamido)methyl]-N-cycloheptyl-N-propylthiazole-4-carboxamide. nih.gov This compound was synthesized as part of a study to develop inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1. nih.gov
The synthesis involved reacting a precursor, 2-[(3-chlorophenylsulfonamido)methyl]thiazole-4-carboxylic acid, with N-propylcycloheptanamine. nih.gov The reaction yielded the final carboxamide product in a 33% yield. nih.gov The study also reported the synthesis of similar analogs by varying the amine component, such as N-cycloheptylamine and N-methylcycloheptanamine, to produce related carboxamides. nih.gov
| Amine Reagent | Product | Yield | Reference |
| Cycloheptanamine | 2-[(3-chlorophenylsulfonamido)methyl]-N-cycloheptylthiazole-4-carboxamide | 62% | nih.gov |
| N-Methylcycloheptanamine | 2-[(3-chlorophenylsulfonamido)methyl]-N-cycloheptyl-N-methylthiazole-4-carboxamide | 26% | nih.gov |
| N-Propylcycloheptanamine | 2-[(3-chlorophenylsulfonamido)methyl]-N-cycloheptyl-N-propylthiazole-4-carboxamide | 33% | nih.gov |
Challenges and Advancements in this compound Synthesis
The synthesis of this compound and its functionalized derivatives, while rooted in established heterocyclic chemistry, presents several challenges that researchers continuously seek to overcome. Key difficulties include achieving regioselectivity, managing harsh reaction conditions, and developing efficient methods for direct C-H functionalization.
To address these challenges, significant advancements have been made, particularly through the application of transition-metal catalysis. These modern methods offer pathways to greater efficiency, selectivity, and functional group tolerance.
Key Advancements Include:
Transition-Metal Catalyzed C-H Functionalization: The direct activation and functionalization of C-H bonds has emerged as a powerful strategy.
Palladium Catalysis: Palladium-catalyzed direct C-H alkenylation (oxidative Mizoroki–Heck reaction) allows for the introduction of vinyl groups onto the thiazole core. mdpi.com Doucet and coworkers demonstrated the alkenylation of 2-n-propylthiazole with bromoalkenes using a palladium catalyst, which minimizes waste by producing only HX as a byproduct. mdpi.com Furthermore, ligand-free palladium acetate (Pd(OAc)₂) has been shown to be highly efficient for the direct arylation of thiazoles at very low catalyst loadings (as low as 0.001–0.1 mol %), making the process economically and environmentally attractive, especially with activated aryl bromides. researchgate.net
Nickel/Copper Catalysis: For the challenging C-H alkylation, a novel nickel complex, used with a copper(I) iodide (CuI) cocatalyst, has been successfully employed for the reaction of azoles with non-activated alkyl halides containing a β-hydrogen. This system exhibits high chemo- and regioselectivity. mdpi.com
Directing Groups: To overcome the challenge of regioselectivity in 2,5-unsubstituted thiazoles, the use of a tricoordinating directing group with a cyanide template has been developed. This strategy enables the selective metalation and subsequent functionalization at the C5 position. mdpi.com
One-Pot Synthesis Protocols: Modern synthetic strategies increasingly focus on "telescoping" multiple reaction steps into a single process to improve efficiency and reduce waste. A one-pot protocol for synthesizing 2-aminothiazole derivatives has been developed using tribromoisocyanuric acid for the initial α-monohalogenation of β-keto esters in an aqueous medium, followed by cyclization with a thiourea. thieme-connect.com This approach avoids the isolation of intermediate halogenated compounds.
Green Chemistry Approaches: The use of environmentally benign solvents and energy sources is a growing trend. Microwave-assisted synthesis, for instance, has been applied to the synthesis of thiazole derivatives, often resulting in significantly reduced reaction times and improved yields compared to conventional heating. ijbpas.com
Comparative Analysis of Synthetic Methods for this compound and Related Scaffolds
The selection of a synthetic route for this compound and its analogues depends on factors such as desired substitution pattern, scalability, cost, and environmental impact. A comparative analysis of classical and modern methods highlights the evolution of thiazole synthesis.
| Synthetic Method | Description | Advantages | Limitations/Challenges |
| Hantzsch Thiazole Synthesis | A classical method involving the condensation of an α-haloketone with a thioamide (e.g., thiourea). unite.edu.mk For this compound derivatives, this might involve reacting an appropriately substituted thioamide or further modifying the initial product. | Well-established, versatile for a range of substitutions, and uses readily available starting materials. unite.edu.mk | Often requires the pre-synthesis of substituted starting materials; can involve harsh conditions and multi-step procedures with potentially low overall yields. |
| Transition-Metal Catalyzed Direct C-H Functionalization | Direct coupling of the thiazole C-H bond with various partners (e.g., aryl/alkenyl halides, alkyl halides) using catalysts like Palladium, Nickel, or Copper. mdpi.comresearchgate.net | High atom economy, reduces the number of synthetic steps (no pre-functionalization needed), and allows for late-stage functionalization. mdpi.com Ligand-free palladium systems can be highly efficient. researchgate.net | Catalyst cost and sensitivity can be a factor. Regioselectivity can be a challenge without appropriate directing groups. mdpi.com Some reactions require high temperatures. mdpi.com |
| One-Pot Telescoped Synthesis | Combines multiple reaction steps, such as α-halogenation and cyclization, into a single reaction vessel without isolating intermediates. thieme-connect.com | Increased efficiency, reduced reaction time, and less solvent waste. thieme-connect.com Simplifies workup procedures. | Optimization can be complex as reaction conditions must be compatible with all steps. The scope may be limited to specific substrate combinations. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions, often in conjunction with green solvents. ijbpas.com | Rapid synthesis times, often higher yields and purity, and enhanced reaction rates. ijbpas.com | Requires specialized microwave reactor equipment. Scalability can be a concern for industrial applications. |
The classical Hantzsch synthesis remains a foundational method for creating the core thiazole ring. unite.edu.mk However, for the synthesis of complex or specifically functionalized derivatives like this compound, modern transition-metal catalyzed C-H activation methods offer a more direct and atom-economical route. mdpi.com These advanced methods circumvent the need for preparing organometallic reagents, a requirement for traditional cross-coupling reactions like Suzuki or Stille couplings. researchgate.net One-pot and microwave-assisted syntheses represent further progress, aligning with the principles of green chemistry by improving efficiency and reducing environmental impact. thieme-connect.comijbpas.com
Biological Activity and Pharmacological Potential of 2 Propylthiazole Derivatives
Structure-Activity Relationship (SAR) Studies of 2-Propylthiazole Scaffolds
Influence of the 2-Propyl Group on Lipophilicity and Membrane Permeability
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical factor influencing how a drug is absorbed, distributed, metabolized, and excreted. The 2-propyl group, being an alkyl chain, generally increases the lipophilicity of the thiazole (B1198619) scaffold. This enhanced lipophilicity can lead to improved membrane permeability, allowing the compound to more easily cross cell membranes and reach its target. nih.gov
For instance, in a series of fatostatin (B527787) derivatives, which are diaryl thiazole molecules, the presence of a lipophilic alkyl group at the 2-position of the pyridine (B92270) moiety was found to be essential for their biological activity. nih.gov While the ethyl derivative showed activity comparable to the parent compound, removal of the n-propyl group resulted in reduced activity. nih.gov This suggests that the increased lipophilicity conferred by the propyl group is crucial for the compound's ability to interact with its target, the sterol regulatory element-binding protein (SREBP). nih.gov
Studies on 2-aminothiazol-4(5H)-one derivatives have also shown a direct relationship between the size of the substituent at the 2-position and the lipophilicity parameters. mdpi.com For propyl derivatives, the lipophilicity values were significantly higher than for those with smaller substituents like isopropyl groups. mdpi.com This increased lipophilicity, however, can also lead to higher retention within membranes, a factor that needs to be balanced for optimal bioavailability. nih.gov
Table 1: Effect of 2-Position Substituent on Lipophilicity
| Compound Group | Substituent at 2-position | Lipophilicity (log kw) | Lipophilicity (RM0) |
|---|---|---|---|
| Methyl Derivatives | Isopropylamino | 1.34 | 0.94 |
| tert-Butylamino | Higher than Isopropylamino | Higher than Isopropylamino |
| Propyl Derivatives | Propylamino | 2.28 - 4.08 | 1.63 - 2.33 |
Data sourced from a study on 2-aminothiazol-4(5H)-one derivatives. mdpi.com
Modulation of Biological Activity by Substituents on Thiazolo-pyridinone Derivatives with 2-Propyl Moieties
The thiazolo-pyridinone scaffold is a key structure in many biologically active compounds. The presence and nature of substituents on this fused ring system, in conjunction with a 2-propyl group on the thiazole ring, can significantly modulate biological activity.
In a study of thiazolo[5,4-b]pyridine (B1319707) derivatives, various substitutions were explored to understand their effect on kinase inhibition. mdpi.com While the study did not focus exclusively on 2-propyl derivatives, it highlighted the importance of the substitution pattern on the thiazolo-pyridinone core for activity against kinases like c-KIT. mdpi.com For example, the introduction of a 3-(trifluoromethyl)phenyl group was found to confer moderate enzymatic inhibitory activity. mdpi.com
Another study on thiazolo[5,4-f]quinazolin-9-ones, a related heterocyclic system, showed that substituting the 2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one with an iso-propyl group resulted in a complete loss of activity against a panel of kinases. mdpi.com This underscores the high degree of specificity in the structure-activity relationship, where even small changes to the alkyl substituent can have a dramatic effect on biological function.
Anticancer Research and this compound Derivatives
Thiazole-containing compounds have shown significant promise in anticancer research, acting on various biological targets to inhibit tumor growth. The this compound moiety has been incorporated into several scaffolds designed as potential anticancer agents.
Inhibition of Kinases in Cancer Progression by Thiazolo[5,4-b]pyridine Derivatives, including 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazolo[5,4-b]pyridine derivatives have emerged as potent inhibitors of various kinases involved in cancer progression.
The compound 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one belongs to this class of kinase inhibitors. Research has shown that thiazolo[5,4-b]pyridine derivatives can effectively inhibit enzymes such as c-KIT, which is often mutated in gastrointestinal stromal tumors (GISTs). In one study, a series of 31 thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory effects on c-KIT. A particular compound from this series demonstrated significantly better performance against a double mutant of c-KIT compared to the standard GIST treatment, imatinib (B729).
Specific Enzyme Inhibition: c-KIT and PI3Kα by this compound Related Compounds
c-KIT Inhibition: The c-KIT receptor tyrosine kinase is a key target in the treatment of certain cancers. dovepress.com Thiazolo[5,4-b]pyridine derivatives have been specifically investigated for their ability to inhibit c-KIT, particularly in cases of imatinib resistance. mdpi.comnih.gov A study on novel thiazolo[5,4-b]pyridine derivatives identified a compound, 6r, that showed potent inhibitory activity against a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. mdpi.comnih.gov This compound exhibited an IC50 value of 4.77 μM against this mutant and a GI50 value of 1.15 μM on HMC1.2 cells which harbor c-KIT mutations.
PI3Kα Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling pathway often dysregulated in cancer. nih.gov Thiazolo[5,4-b]pyridine derivatives have also been identified as potent inhibitors of PI3K, particularly the alpha isoform (PI3Kα). researchgate.netnih.govmdpi.com A representative compound from this class, 19a, which features a 2-pyridyl substituted thiazolo[5,4-b]pyridine scaffold, exhibited a nanomolar IC50 value of 3.6 nM against PI3Kα. researchgate.netnih.gov Structure-activity relationship studies revealed that the pyridyl group attached to the thiazole ring was a crucial structural unit for PI3Kα inhibitory potency. researchgate.netmdpi.com
Table 2: Inhibitory Activity of a Representative Thiazolo[5,4-b]pyridine Derivative (19a)
| Kinase Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kβ | 34 |
| PI3Kγ | 1.6 |
| PI3Kδ | 2.9 |
Data represents the mean of at least three separate experiments. researchgate.net
Molecular Docking Studies of Thiazolo[5,4-b]pyridine Scaffolds in ATP Binding Pockets
Molecular docking studies provide valuable insights into how these inhibitor molecules interact with their target enzymes at a molecular level. For thiazolo[5,4-b]pyridine derivatives, these studies have shown that the scaffold fits well into the ATP binding pocket of kinases.
In the case of PI3Kα, docking studies of compound 19a revealed that the thiazolo[5,4-b]pyridine scaffold forms a hydrogen bond with the Val851 residue in the hinge region of the kinase's ATP binding pocket. researchgate.netnih.gov Additionally, a water bridge is formed with Tyr836 and Asp810, and another hydrogen bond is observed between the sulfonamide group of the inhibitor and Lys802. researchgate.netnih.gov This network of interactions is key to the potent binding and inhibition of PI3Kα. researchgate.netnih.gov
Similarly, for c-KIT, molecular docking studies of the inhibitor 6r showed that it forms hydrogen bonds with the Cys673 backbone in the hinge region. mdpi.com The 3-trifluoromethyl group of the inhibitor occupies a hydrophobic binding pocket formed by several amino acid residues, further stabilizing the interaction. mdpi.com These docking studies are crucial for the rational design of more potent and selective kinase inhibitors based on the thiazolo[5,4-b]pyridine scaffold. mdpi.com
Antimicrobial and Antifungal Investigations
The emergence of drug-resistant microbial and fungal strains necessitates the discovery of novel therapeutic agents. Derivatives of this compound have been a subject of interest in this area, with various studies exploring their potential to combat pathogenic microorganisms through different mechanisms of action.
MetRS Inhibition by Sulfur-Containing Fused Pyridinones
Sulfur-containing fused pyridinones, which can be derived from this compound, are being investigated as promising antimicrobial scaffolds. Research has indicated that these compounds can exert their effect by inhibiting essential bacterial enzymes. Specifically, thieno-pyridinone derivatives have demonstrated potent inhibition of methionyl-tRNA synthetase (MetRS), a crucial enzyme for bacterial protein synthesis. The inhibition of MetRS suggests that compounds like 2-propyl-4H-thiazolo[5,4-b]pyridin-7-one represent a promising class of molecules for the development of new antimicrobial drugs.
Efficacy against Bacterial Strains of Ethyl this compound-5-carboxylate
Derivatives of ethyl thiazole carboxylate have been synthesized and evaluated for their antimicrobial efficacy. In one study, a series of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives were tested against a panel of bacterial and fungal pathogens. cbijournal.com The study revealed that these compounds exhibited a range of activity, with some derivatives showing potent antimicrobial effects. cbijournal.com The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) were determined for these compounds against various strains. The results indicated that compounds with specific substitutions, such as 4-chloro and 3-nitro-4-chloro, were particularly effective. cbijournal.com
Table 1: Antimicrobial Activity of Ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate Derivatives
| Compound ID | Substituent (R) | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| 4e | 4-Chloro | S. aureus | 62.5 |
| 4e | 4-Chloro | B. subtilis | 62.5 |
| 4f | 4-Bromo | S. aureus | 62.5 |
| 4f | 4-Bromo | E. coli | 62.5 |
| 4k | 3-Nitro-4-chloro | A. niger | 31.25 |
| 4l | 2,4-Dichloro | C. albicans | 62.5 |
Source: Adapted from Chemistry & Biology Interface, 2020. cbijournal.com
Evaluation of Antimicrobial Properties of Palladium Complexes with this compound
Palladium complexes incorporating this compound have been synthesized and assessed for their antimicrobial capabilities. rsc.orgresearchgate.net Specifically, N-Heterocyclic carbene (NHC)-palladium-PEPPSI complexes, which utilize 2-n-propylthiazole, were evaluated against a variety of bacterial and fungal strains. rsc.orgresearchgate.net These metal-based drugs are of interest because the coordination of a ligand to a metal ion can enhance its biological activity. jfrm.ruaustinpublishinggroup.com
The palladium complexes demonstrated notable antibacterial properties against strains including Micrococcus luteus, Listeria monocytogenes, Salmonella typhimurium, Staphylococcus aureus, Candida albicans, and Pseudomonas aeruginosa. rsc.org One particular complex, 3f, showed superior activity against Micrococcus luteus compared to the standard antibiotic ampicillin, with a Minimum Inhibitory Concentration (MIC) of 0.035 mg/mL. rsc.org Research into palladium (II) complexes has shown they can be more active against certain bacteria than their base ligands, an effect attributed to the role of the metal ion in facilitating permeation into the bacterial cell. austinpublishinggroup.com Furthermore, some palladium-pyridyl-1,2,3-triazolyl complexes have exhibited potent antifungal activity, particularly against Candida glabrata, with MICs as low as 0.06 to 0.125 μg/mL. nih.gov
Antiviral and Anti-HIV Research Involving Thiazole Derivatives
The thiazole ring is a core structure in a variety of compounds investigated for antiviral properties. asianpubs.org Thiazole derivatives have been explored for their potential to inhibit the replication of several viruses, including Human Immunodeficiency Virus (HIV). nih.govmdpi.com
Research into 2,3-diaryl-1,3-thiazolidin-4-one hybrids, a class of thiazole derivatives, has shown they can inhibit HCV NS5B RNA polymerase, an essential enzyme for the replication of the Hepatitis C virus genome. mdpi.com Some of these compounds inhibited the polymerase by more than 95% in vitro. mdpi.com In the context of HIV, a library of compounds incorporating a 1,3-diamino-2-propanol (B154962) motif was evaluated, with some of the new derivatives showing potent anti-HIV activity with EC50 values ranging from 0.1 to 1 µM. nih.gov However, these specific compounds did not inhibit the HIV protease or HIV integrase enzymes, indicating a different mechanism of action is involved. nih.gov Other research has focused on diarylpyrimidine (DAPY) derivatives and 1,2,4-triazole (B32235) phenylalanine derivatives, which have shown potent activity against wild-type and drug-resistant HIV-1 strains by targeting the reverse transcriptase and capsid proteins, respectively. kuleuven.benih.gov
Anti-inflammatory and Analgesic Properties of Thiazole Compounds
Thiazole derivatives are recognized for their potential anti-inflammatory and analgesic activities. asianpubs.orgnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). frontiersin.orgmdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain. mdpi.comfrontiersin.org
Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have identified them as potent dual inhibitors of COX and LOX enzymes. frontiersin.org In in vivo models, certain derivatives demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema tests. frontiersin.orgfrontiersin.org For instance, compound 5e, at a dose of 20 mg/kg, showed a 64.59% inhibition of inflammation after 5 hours, an effect greater than that of the standard drug aspirin (B1665792) at a 50 mg/kg dose. frontiersin.org These compounds also proved to be active analgesic agents. frontiersin.org
Table 2: Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
|---|---|---|---|
| Compound 5d | 20 | 5 | 61.64 ± 1.10 |
| Compound 5e | 20 | 5 | 64.59 ± 1.49 |
| Aspirin (Standard) | 50 | 5 | 59.60 ± 1.52 |
Source: Adapted from Frontiers in Pharmacology, 2024. frontiersin.org
Antiprotozoal, Antituberculosis, Anthelmintic, and Anticonvulsant Activities
The versatile thiazole scaffold has been incorporated into molecules designed to treat a wide spectrum of diseases, including those caused by protozoa, mycobacteria, helminths, and neurological disorders like epilepsy. asianpubs.org
Antiprotozoal Activity: Nitro-containing heterocyclic compounds are a known class of anti-infective agents. nih.gov Derivatives of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole have shown potent in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness, with some compounds exhibiting submicromolar IC50 values. nih.gov Indazole derivatives have also been reported to have strong antiprotozoal effects against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com
Antituberculosis Activity: Thiazole-containing compounds have been investigated as potential treatments for tuberculosis (TB). asianpubs.org Research on 2-mercaptobenzothiazole (B37678) derivatives identified compounds that act as inhibitors of the Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a key enzyme in the mycobacterial respiratory pathway. nih.govrsc.org Other heterocyclic systems incorporating triazoles and quinazolines have also yielded derivatives with significant inhibitory activity against susceptible and multi-drug resistant strains of M. tuberculosis. mdpi.comrsc.orgfrontiersin.org
Anthelmintic Activity: Derivatives of 2-amino-4-phenylthiazole (B127512) have demonstrated good anthelmintic activity in studies using earthworms, with effects comparable to the standard drug mebendazole. asianpubs.orgasianpubs.org Additionally, certain 1,2,4-triazole derivatives have shown anthelmintic activity against Rhabditis sp. nematodes that is higher than the reference drug albendazole, marking them as promising candidates for new anti-parasitic drugs. nih.gov The mechanism of many anthelmintics involves disrupting the parasite's cellular integrity or neuromuscular function. msdvetmanual.com
Anticonvulsant Activity: Thiazole derivatives have been synthesized and evaluated for their potential to manage seizures. asianpubs.org A series of thiopyrano[2,3-d]thiazoles were tested in vivo using the subcutaneous pentylenetetrazole (scPTZ) model, a standard screening method for anticonvulsant drugs. nih.govresearchgate.netbiointerfaceresearch.com This research identified three compounds that produced a pronounced anticonvulsant effect, positively affecting the onset time of seizures and reducing seizure duration. nih.gov The anticonvulsant properties of one derivative were found to be equivalent to the reference drug, sodium valproate. nih.gov
Investigations into 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition
Thiazole derivatives have emerged as a significant class of compounds in the search for selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.comdoi.org This enzyme is crucial in regulating glucocorticoid metabolism at the tissue level by converting inactive cortisone (B1669442) to active cortisol. nih.govnih.gov Elevated levels of cortisol are associated with metabolic disorders like type 2 diabetes, obesity, and metabolic syndrome. mdpi.comgoogle.commdpi.com Consequently, inhibiting 11β-HSD1 is a promising therapeutic strategy for these conditions. doi.orgmdpi.commdpi.com It is vital that these inhibitors are selective for 11β-HSD1 over its isoform, 11β-HSD2, to avoid side effects such as hypertension. nih.govmdpi.com
Recent research has focused on synthesizing and evaluating various 2-substituted thiazole derivatives for their 11β-HSD1 inhibitory activity. For instance, novel 2-(isopropylamino)thiazol-4(5H)-one derivatives have been synthesized and tested. nih.govmdpi.com In one study, a derivative featuring a spiro system of thiazole and cyclohexane (B81311) rings demonstrated the highest and most selective inhibition of 11β-HSD1 among the tested compounds, with an inhibition of 54.53% at a concentration of 10 µM. nih.govmdpi.com Other derivatives in the same series also showed inhibitory activity against 11β-HSD1, though to a lesser extent. mdpi.com
In another study, 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated. mdpi.com The most active compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, exhibited a significant 82.82% inhibition of 11β-HSD1 at a 10 µM concentration, a value comparable to the known inhibitor carbenoxolone. mdpi.com Most of the synthesized adamantane (B196018) derivatives showed over 50% inhibition of 11β-HSD1 at this concentration. mdpi.com
The table below summarizes the inhibitory activity of selected thiazole derivatives against 11β-HSD1.
Table 1: Inhibition of 11β-HSD1 by Selected Thiazole Derivatives
| Compound Type | Specific Derivative | Concentration (µM) | % Inhibition of 11β-HSD1 | Source |
|---|---|---|---|---|
| 2-(Isopropylamino)thiazol-4(5H)-one | Spiro-cyclohexane derivative | 10 | 54.53 | nih.govmdpi.com |
| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one | 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 10 | 82.82 | mdpi.com |
| (Phenylsulfonamido-methyl)thiazole | Multiple derivatives | Not Specified | Nanomolar to low nanomolar IC50 values | nih.gov |
These findings underscore the potential of thiazole-based compounds as potent and selective inhibitors of 11β-HSD1, offering promising avenues for the development of new treatments for metabolic diseases. mdpi.comnih.gov
Multidrug Resistance Reversal Agents and P-glycoprotein Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp functions as an efflux pump, reducing the intracellular concentration of anticancer drugs. nih.gov Thiazole derivatives have been investigated as potential P-gp inhibitors to reverse MDR. nih.govnih.gov
One area of research has focused on peptidomimetic oligomers derived from (S)-valine thiazole units. nih.gov Studies have revealed that both linear and cyclic trimers of these units are potent inhibitors of human P-gp, with IC50 values around 1.5 μM, comparable to third-generation inhibitors like tariquidar. nih.gov This suggests that the size and lipophilicity of the molecule are important factors for its inhibitory activity. nih.gov
Further studies involved synthesizing a library of 21 thiazole-based compounds by coupling various chemical scaffolds to (S)-valine-based thiazole derivatives. nih.gov One compound, which included 3,4,5-trimethoxybenzoyl and 2-aminobenzophenone (B122507) groups, was identified as a particularly effective P-gp inhibitor with an IC50 value of 1.0 μM. nih.gov This compound was shown to stimulate the basal ATP hydrolysis of P-gp and significantly reverse paclitaxel (B517696) resistance in P-gp-overexpressing cell lines. nih.gov
The table below details the P-gp inhibitory activity of various thiazole derivatives.
Table 2: P-glycoprotein (P-gp) Inhibition by Thiazole Derivatives
| Compound Type | Specific Derivative/Class | Key Finding | Source |
|---|---|---|---|
| (S)-Valine Thiazole Oligomers | Linear and Cyclic Trimers | IC50 = 1.5 μM | nih.gov |
| (S)-Valine Thiazole Oligomers | Dimer Compound | 55% inhibition of Calcein-AM efflux | nih.gov |
| Scaffold-Coupled Thiazoles | Compound with 3,4,5-trimethoxybenzoyl and 2-aminobenzophenone groups | IC50 = 1.0 μM for P-gp inhibition | nih.gov |
| Scaffold-Coupled Thiazoles | Dimer acid derivatives | IC50 values of 2.5 μM and 6.5 μM | acs.org |
These findings highlight the potential of thiazole-based compounds as effective agents for reversing multidrug resistance in cancer cells by inhibiting P-glycoprotein. nih.govnih.gov
Genotoxicity and Safety Assessment of this compound and Related Substances
This compound and its related substances are used as flavoring agents in food. thegoodscentscompany.com The safety of these compounds has been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). thegoodscentscompany.cominchem.orgeuropa.eu
For 2-(1-methylpropyl)thiazole, JECFA concluded in 2002 that there is "No safety concern at current levels of intake when used as a flavouring agent". inchem.org Similarly, for a group of thiazole and related substances, a scientific literature review was conducted, indicating their established use and safety evaluation. femaflavor.org
However, for some sulphur-containing heterocyclic compounds structurally related to thiazoles, the EFSA panel could not conclude on their safety due to concerns regarding genotoxicity, necessitating further data. europa.eu Genotoxicity studies, such as the comet assay, have been used to assess the DNA-damaging potential of various food additives. cir-safety.org For instance, butylated hydroxytoluene (BHT), another food additive, showed some evidence of DNA damage in certain mouse organs at high doses in a comet assay, while in vivo micronucleus assays did not show clastogenic potential. cir-safety.org The VITOTOX® test is another rapid bacterial genotoxicity test used for screening chemicals. re-place.be
Table 3: Regulatory Safety Evaluations of Thiazole-Related Flavoring Agents
| Compound/Group | Evaluating Body | Year of Latest Evaluation | Conclusion | Source |
|---|---|---|---|---|
| 2-(1-Methylpropyl)thiazole | JECFA | 2002 | No safety concern at current intake levels. | inchem.org |
| 4,5-Dimethyl-2-propyloxazole | JECFA | 2005 | No safety concern (conditional) at current intake levels. | inchem.org |
| Thiazoles, thiophene, thiazoline (B8809763) and thienyl derivatives | EFSA (FGE.21) | Multiple Revisions | Generally safe at established intake levels; some substances require more data. | thegoodscentscompany.com |
| Sulphur-containing heterocyclic compounds | EFSA (FGE.76) | 2013 (Revision 1) | No safety concern for 21 substances; 5 substances require more genotoxicity data. | europa.eu |
Natural Occurrence and Biosynthetic Pathways of 2 Propylthiazole
Occurrence in Plant Species and Food Items
2-Propylthiazole contributes to the complex chemistry of scent and taste in several well-known foods. Its detection is a result of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which can isolate and identify trace volatile compounds.
This compound has been reported as a constituent of the volatile profile of tomatoes (Solanum lycopersicum). knapsackfamily.comnih.gov Research aimed at characterizing the full spectrum of tomato volatiles has newly identified this compound, along with other sulfur-containing compounds like dimethyl sulphide and 2-s-butylthiazole, in fresh tomato cultivars. researchgate.net Further studies on the tomato clade, which includes the cultivated tomato and its wild relatives, have shown that nitrogen-containing compounds like this compound and 2-isobutylthiazole (B93282) are largely absent from wild species that bear green fruit. nsf.gov This suggests a potential evolutionary link between fruit chemistry and coloration.
The roasting of coffee beans initiates a series of complex chemical reactions, including the Maillard reaction and Strecker degradation, which generate a wide array of aromatic volatile compounds. nih.gov this compound has been identified as one of the many volatile compounds found in coffee. thegoodscentscompany.com The thermal degradation of precursors like amino acids and sugars during roasting is a key pathway for the formation of such flavor compounds. nih.gov Beyond coffee, this compound is also noted as a volatile flavor component in other roasted foods, such as roast beef. thegoodscentscompany.com
Due to its distinct sensory properties, this compound is recognized and used as a flavoring agent in the food industry. nih.govchemimpex.com It is classified as a flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov Its sensory profile is often described as savory. chemimpex.com Industry data indicates its application across a wide range of food products at specific average and maximum use levels. thegoodscentscompany.com
Table 1: Reported Usage Levels of this compound in Various Food Categories Note: mg/kg is equivalent to parts per million (ppm).
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
|---|---|---|
| Dairy products (excluding category 02.0) | 0.40000 | 2.00000 |
| Fats and oils | 0.20000 | 1.00000 |
| Edible ices, including sherbet and sorbet | 0.40000 | 2.00000 |
| Processed fruit | 0.30000 | 1.50000 |
| Confectionery | 0.40000 | 2.00000 |
| Cereals and cereal products | 0.20000 | 1.00000 |
| Bakery wares | 0.40000 | 2.00000 |
| Meat and meat products | 0.10000 | 0.40000 |
| Fish and fish products | 0.10000 | 0.40000 |
| Salts, spices, soups, sauces, salads | 0.20000 | 1.00000 |
| Foodstuffs for particular nutritional uses | 0.40000 | 2.00000 |
| Non-alcoholic beverages | 0.20000 | 1.00000 |
Data sourced from The Good Scents Company, based on industry surveys. thegoodscentscompany.com
The occurrence of this compound is not limited to tomatoes and coffee. It has also been identified as a volatile component of roasted beef. thegoodscentscompany.com The thermal processes involved in cooking meat provide the necessary conditions for its formation, contributing to the characteristic roasted aroma.
The thiazole (B1198619) ring is a common structural motif in many natural products. nih.govresearchgate.netbohrium.com this compound is part of a larger family of substituted thiazoles found in food. In tomatoes, for instance, it has been identified alongside isomers and related compounds such as 2-s-butylthiazole and 2-isobutylthiazole. researchgate.netnsf.gov Another related compound, 2-isopropyl-4-methylthiazole, is noted for its presence in a different set of sources, including durian fruit, cocoa, coriander seed oil, and fried potatoes, highlighting how small changes in the alkyl substituents on the thiazole ring can be associated with different natural occurrences. thegoodscentscompany.com
Detection in Other Natural Sources (e.g., Cocoa, Coriander, Durian, Potato)
Formation through Thermal Interactions
The biosynthesis of this compound is primarily a result of thermal reactions rather than enzymatic pathways in living organisms. It is frequently generated during the cooking and processing of food. Research has shown that this compound can be formed from the thermal interaction of specific precursors. nist.gov For example, it was identified as a predominant volatile product when alliin (B105686), a nonvolatile flavor precursor in garlic, was heated in an aqueous solution with inosine-5′-monophosphate (IMP). acs.org It is also generated from the thermal interaction between glucose and alliin or its derivative, deoxyalliin. nist.gov These reactions are examples of the Maillard reaction, a form of non-enzymatic browning that occurs when amino acids and reducing sugars are heated, creating a plethora of flavor and aroma compounds. nih.gov
Generation from Inosine-5′-monophosphate (IMP) and Alliin or Deoxyalliin
The formation of this compound has been demonstrated through the thermal interaction of specific nonvolatile flavor precursors found in food. In a controlled study, inosine-5′-monophosphate (IMP), a nucleotide that contributes to umami taste in meat, was reacted with alliin and deoxyalliin, two key nonvolatile flavor precursors present in garlic. acs.org The reactions were conducted in an aqueous solution at a pH of 7.5 and heated to 180°C for one hour in a closed system. acs.org
The volatile compounds generated from these reactions were isolated and analyzed. The reaction between alliin and IMP produced a flavor profile described as slightly fried garlic-like with a roasted, meaty character. acs.org Analysis of the volatile products revealed that thiazoles, specifically this compound and 2-ethyl-4-propylthiazole, were among the predominant compounds formed. acs.org Other significant compounds identified included pyrazines (such as methylpyrazine, ethylpyrazine, and 2,5-dimethylpyrazine) and pyrrole. acs.org
In contrast, the interaction between deoxyalliin and IMP resulted in a pungent garlic flavor with roasted notes. acs.org In this reaction, the predominant volatile products were pyrazines, particularly 2,5-dimethylpyrazine (B89654) and trimethylpyrazine. acs.org
Table 1: Predominant Volatile Compounds from the Thermal Interaction of IMP with Garlic Precursors
| Reactants | Resulting Flavor Profile | Predominant Volatile Products |
|---|---|---|
| Alliin + IMP | Slightly fried garlic-like with roasted meaty character. acs.org | Thiazoles (this compound, 2-ethyl-4-propylthiazole) , Pyrazines (methylpyrazine, ethylpyrazine, 2,5-dimethylpyrazine), Pyrrole. acs.org |
| Deoxyalliin + IMP | Pungent garlic flavor with roasted notes. acs.org | Pyrazines (2,5-dimethylpyrazine, trimethylpyrazine). acs.org |
Role of Maillard Reaction Products in Coffee Aroma
The aroma of roasted coffee is a complex sensory experience resulting from numerous chemical changes that occur within the coffee beans during heating. A pivotal process in the development of coffee's characteristic flavor and aroma is the Maillard reaction. berto-online.commargaretriverroasting.com.au This non-enzymatic browning reaction occurs between amino acids and reducing sugars when subjected to heat. berto-online.comowalalife.com
Biotransformation and Metabolism
Metabolite in Saccharomyces cerevisiae (Yeast)
Saccharomyces cerevisiae is a species of yeast that plays a crucial role in the production of a wide array of fermented foods and beverages, including wine and beer. researchgate.net Its metabolic activity is central to the formation of numerous compounds that define the final flavor and aroma profiles of these products. researchgate.netmdpi.com The metabolic pathways within S. cerevisiae are complex, involving the conversion of substrates like glucose into ethanol, carbon dioxide, and a vast portfolio of secondary metabolites. elifesciences.org
Among the key metabolic intermediates in yeast is inosine-5′-monophosphate (IMP). atamanchemicals.com Evidence shows that Saccharomyces cerevisiae possesses enzymes, such as deoxyribonucleoside triphosphate pyrophosphohydrolase, which can hydrolyze inosine (B1671953) triphosphate (ITP) to yield IMP and pyrophosphate. atamanchemicals.com As established in section 4.2.1, IMP can serve as a precursor in the formation of thiazoles like this compound under specific thermal conditions with sulfur-containing compounds. acs.org While S. cerevisiae is a known producer of a wide range of flavor-active metabolites, including various sulfur compounds, the direct metabolic production of this compound by the yeast itself is not explicitly detailed in the referenced literature.
Role in Degradation Pathways of Chemical Warfare Agent Simulants
This compound has been identified as a breakdown product in the detoxification of certain chemical warfare agent (CWA) simulants. researchgate.netrsc.org CWA simulants are compounds that mimic the chemical properties of actual warfare agents for research and development of decontamination methods, but with lower toxicity. rsc.org One such method involves photocatalytic treatment, where a substance like titanium dioxide (TiO₂) is used in an aqueous suspension to degrade the target compound upon exposure to ultraviolet light. researchgate.netrsc.org
In studies involving the photocatalytic degradation of selected CWA simulants, this compound was detected as an intermediate product from the breakdown of butylaminoethanethiol (BAET). researchgate.netrsc.org The degradation pathway for BAET is complex, beginning with a dark dimerization to form a disulfide. researchgate.netrsc.org Subsequent oxidation of this disulfide leads to the formation of sulfinic and sulfonic acids, as well as the oxidation of carbon chains to produce butanal and aminobutane. researchgate.netrsc.org Critically, this process also results in the formation of cyclic products, which include this compound. researchgate.netrsc.org
Table 2: Degradation of Chemical Warfare Agent Simulants and Associated Products
| Simulant | Degradation Process | Key Degradation Products |
|---|---|---|
| Butylaminoethanethiol (BAET) | Photocatalytic oxidation in aqueous TiO₂ suspension. researchgate.netrsc.org | Disulfide dimer, sulfinic acids, sulfonic acids, butanal, aminobutane, This compound . researchgate.netrsc.org |
| Dimethyl methylphosphonate (B1257008) (DMMP) | Photocatalytic oxidation. researchgate.netrsc.org | Methylphosphonic acid, formaldehyde, formic acid, phosphate. researchgate.net |
| Diethyl phosphoramidate (B1195095) (DEPA) | Photocatalytic oxidation. researchgate.netrsc.org | Diethyl phosphate, ethyl phosphate, ethylphosphonoamidate. researchgate.netrsc.org |
| Pinacolyl methylphosphonate (PMP) | Photocatalytic oxidation. researchgate.netrsc.org | Methylphosphonic acid, acetone. researchgate.netrsc.org |
Advanced Analytical Methodologies for 2 Propylthiazole Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of 2-propylthiazole, providing insights into its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound. weebly.comresearchgate.net By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed. ipb.ptsydney.edu.au
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons in this compound provide information about their local electronic environment. For instance, the protons on the propyl group exhibit characteristic signals, with the terminal methyl (CH₃) protons appearing at a different frequency than the methylene (B1212753) (CH₂) protons adjacent to the thiazole (B1198619) ring. The protons directly attached to the thiazole ring have distinct chemical shifts due to the ring's aromaticity and the presence of nitrogen and sulfur atoms.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. researchgate.nethmdb.ca Each unique carbon atom in this compound gives rise to a separate signal, allowing for the confirmation of the propyl chain and the three distinct carbon atoms within the thiazole ring. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its neighboring atoms. One-dimensional and two-dimensional NMR experiments are routinely used to elucidate the structures of complex heterocyclic compounds. ipb.pt
Table 1: Representative NMR Data for Thiazole Derivatives This table presents typical chemical shift ranges for protons and carbons in substituted thiazole structures, providing a reference for the analysis of this compound.
| Nucleus | Position/Group | Typical Chemical Shift (δ) in ppm |
| ¹H | Propyl CH₃ | ~0.9-1.0 |
| ¹H | Propyl CH₂ (middle) | ~1.7-1.8 |
| ¹H | Propyl CH₂ (ring) | ~2.9-3.0 |
| ¹H | Thiazole H-4 | ~6.7-7.5 |
| ¹H | Thiazole H-5 | ~7.2-8.1 |
| ¹³C | Propyl CH₃ | ~13-14 |
| ¹³C | Propyl CH₂ (middle) | ~23-24 |
| ¹³C | Propyl CH₂ (ring) | ~35-36 |
| ¹³C | Thiazole C-2 | ~167-171 |
| ¹³C | Thiazole C-4 | ~112-140 |
| ¹³C | Thiazole C-5 | ~125-145 |
Note: Actual chemical shifts can vary depending on the solvent and other substituents on the thiazole ring.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. nih.gov In MS analysis, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). nih.govnih.gov
The resulting mass spectrum shows a molecular ion peak (M⁺) that corresponds to the intact molecule's mass. For this compound (C₆H₉NS), the expected molecular weight is approximately 127.21 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule breaks apart in a predictable manner, and the resulting fragment ions are characteristic of the compound's structure. Common fragments for this compound might include the loss of the propyl group or cleavage of the thiazole ring. For example, a prominent peak at m/z 99 is often observed, corresponding to the thiazole ring with a hydrogen atom after the loss of a propyl radical. nih.gov Another significant fragment can be seen at m/z 58. nih.gov These fragmentation patterns serve as a molecular fingerprint for identification. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound This table highlights the significant mass-to-charge ratios observed in the mass spectrum of this compound.
| m/z Value | Relative Intensity | Proposed Fragment |
| 127 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - C₂H₄]⁺ |
| 58 | High | [C₃H₆N]⁺ |
| 112 | Moderate | [M - CH₃]⁺ |
| 98 | Moderate | [M - C₂H₅]⁺ |
Note: Relative intensities can vary based on the ionization method and energy used.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govbellevuecollege.edu Different types of chemical bonds vibrate at specific frequencies, and these vibrations correspond to characteristic absorption bands in the IR spectrum. vscht.cz
For this compound, the IR spectrum would display absorption bands characteristic of the C-H bonds in the propyl group, as well as the C=N and C=C bonds within the thiazole ring. The stretching vibrations of the aromatic C-H bonds in the thiazole ring typically appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group are found just below 3000 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected in the region of 1600-1650 cm⁻¹. The presence of these specific absorption bands provides confirmatory evidence for the structure of this compound. rsc.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound This table lists the expected IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=N (Thiazole Ring) | Stretch | 1600 - 1650 |
| C=C (Thiazole Ring) | Stretch | 1490 - 1550 |
| C-S (Thiazole Ring) | Stretch | 600 - 800 |
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, enabling its accurate quantification and purity assessment.
Gas Chromatography (GC) for Volatile Compound Profiling
Gas chromatography (GC) is the primary method for analyzing volatile compounds like this compound. mdpi.compfigueiredo.org In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. mdpi.com
This compound, being a volatile sulfur compound, is well-suited for GC analysis. nih.govresearchgate.net It has been identified and quantified in the volatile profiles of various food products, such as tomatoes. nih.govresearchgate.net The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property used for its identification. For enhanced selectivity and sensitivity, GC is often coupled with a mass spectrometer (GC-MS), which provides mass spectral data for definitive peak identification. chromatographyonline.comshimadzu.com Kovats retention indices are also used for the identification of this compound. nih.gov
Table 4: Typical Gas Chromatography Parameters for this compound Analysis This table outlines common experimental conditions used for the GC analysis of volatile compounds, including this compound.
| Parameter | Typical Condition |
| Column Type | DB-5ms, HP-5MS (non-polar), or similar |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at 40-50 °C, ramp to 250-280 °C at 5-10 °C/min |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), or Pulsed Flame Photometric Detector (PFPD) |
High-Performance Liquid Chromatography (HPLC) in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. advancechemjournal.com While GC is more common for volatile compounds, HPLC is particularly valuable for assessing the purity of synthesized this compound and for analyzing non-volatile derivatives. moravek.comsepscience.com
In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. advancechemjournal.com The separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. For thiazole derivatives, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). acs.orgresearchgate.nettandfonline.com
The purity of a this compound sample can be determined by analyzing the resulting chromatogram. jptcp.com A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests impurities. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. acs.org HPLC methods can be validated to ensure they are accurate, precise, and robust for quality control purposes. acs.org
Table 5: General High-Performance Liquid Chromatography Conditions for Thiazole Derivatives This table provides a general set of conditions that can be adapted for the HPLC analysis of this compound and related compounds.
| Parameter | Typical Condition |
| Column Type | C18 (e.g., XBridge, Luna) |
| Column Dimensions | 4.6 x 250 mm, 3.5 or 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixture (with or without acid modifier like TFA) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Olfactometry (GC-O) for Aroma Activity Profiling
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose, which acts as a detector. acs.org This method is instrumental in identifying which specific volatile compounds in a complex mixture are responsible for its characteristic aroma. acs.orgthegoodscentscompany.com In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard detector like a mass spectrometer (MS) or flame ionization detector (FID) for chemical identification and quantification, and the other portion sent to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds in real-time. acs.org This dual detection allows for the direct correlation of a specific chemical peak with its perceived aroma. acs.org
In a study on the volatile components of two fresh tomato cultivars, this compound was identified as one of several sulfur-containing volatile compounds. researchgate.netnih.gov While this compound was newly identified in tomatoes in this research, the subsequent GC-O analysis highlighted other sulfur compounds as being specifically aroma-active in the cultivars studied. nih.gov Due to their characteristically low odor thresholds, sulfur compounds like this compound are often considered to be potentially aroma-active. rsc.org
The GC-O analysis of the 'Tasti-Lee' tomato cultivar, for instance, identified 50 aroma-active compounds. researchgate.netnih.gov Among the sulfur compounds detected, dimethyl sulfide (B99878) and 2-s-butylthiazole were confirmed to exhibit aroma activity. researchgate.netnih.gov The findings illustrate how GC-O can pinpoint the exact contributors to an aroma profile from a larger pool of identified volatiles.
Table 1: Examples of Aroma-Active Sulfur Compounds Identified by GC-O in Tomato Research (Illustrative data based on findings for related compounds)
| Compound | Aroma Description | Reference |
|---|---|---|
| Dimethyl sulfide | Sulfurous | researchgate.netnih.gov |
| 2-s-Butylthiazole | Earthy, musty | researchgate.netnih.gov |
| 3-(Methylthio)propanal | Potato-like | researchgate.net |
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Extraction
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. nih.gov The method is based on the partitioning of analytes between the sample, the headspace (the gas phase above the sample), and a coated fiber. nih.gov The fiber, which is coated with a specific stationary phase, is exposed to the headspace of the sample, where it adsorbs the volatile analytes. Afterward, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. acs.org
The efficiency of HS-SPME is dependent on several parameters that must be optimized to achieve maximum extraction of the target analytes. These factors include the type of fiber coating, extraction time, extraction temperature, and sample matrix modifications like the addition of salt. nih.gov For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles. nih.gov Increasing the temperature generally facilitates the release of volatiles from the matrix into the headspace, while an equilibrium time must be established to ensure maximum adsorption onto the fiber. acs.org
In the context of this compound research, HS-SPME is an ideal method for its extraction from various food and environmental matrices prior to GC-MS or GC-O analysis. Studies on related volatile sulfur compounds in matrices like truffles have demonstrated the utility of HS-SPME. acs.orgnih.gov
Table 2: Typical Parameters for HS-SPME Optimization for Volatile Compound Analysis
| Parameter | Typical Range/Options | Purpose | Reference |
|---|---|---|---|
| SPME Fiber Coating | DVB/CAR/PDMS, PDMS | Adsorbs analytes from headspace | nih.gov |
| Extraction Temperature | 40 - 60 °C | Increases analyte volatility | acs.org |
| Extraction Time | 30 - 60 min | Allows analytes to reach equilibrium | acs.org |
| Equilibrium Time | 10 - 30 min | Stabilizes headspace concentration | acs.org |
| Salt Addition | 1-2 g NaCl or sat. KCl | Increases ionic strength, "salting-out" effect | researchgate.net |
| Desorption Temperature | 250 °C | Releases analytes into GC injector | nih.gov |
Theoretical and Computational Chemistry Approaches
Molecular Docking Studies in Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. jscimedcentral.com This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at an atomic level. jscimedcentral.comijpras.com The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank these poses based on their binding affinity or free energy. jscimedcentral.comphcogj.com
For a compound like this compound, molecular docking could be employed to screen for potential biological targets. The study would begin by obtaining the 3D structures of potential receptor proteins from databases like the Protein Data Bank. The this compound molecule would be built and energy-minimized using computational chemistry software. The docking simulation would then place the this compound into the defined binding pocket of the receptor.
The results are analyzed based on the docking score (a measure of binding affinity, often in kcal/mol) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the receptor's active site. phcogj.commdpi.com While specific docking studies on this compound are not prominent, research on other thiazole derivatives demonstrates the methodology. For example, studies have successfully docked thiazole-containing conjugates into the active sites of receptors like the SARS-CoV-2 main protease (Mpro) and Angiotensin-Converting Enzyme 2 (ACE2), identifying key interactions and predicting high binding affinities. nih.gov This approach allows researchers to hypothesize the mechanism of action and guide the synthesis of more potent derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular properties. researchgate.net This technique is extensively used in drug discovery to predict the activity of newly designed, unsynthesized compounds and to understand which structural features are crucial for their biological effects.
A QSAR study for derivatives of this compound would involve several key steps:
Data Set Collection: A series of this compound derivatives with experimentally measured biological activity (e.g., enzyme inhibition, antimicrobial effect) is compiled.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant descriptors to the biological activity.
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model generation) techniques.
Research on other thiazole derivatives has shown that properties like dipole moment, the energy of the highest occupied molecular orbital (E HOMO), and specific atomic charges can be key descriptors in predicting biological activity. smolecule.com A validated QSAR model can then be used to predict the activity of virtual this compound derivatives, allowing chemists to prioritize the synthesis of the most promising candidates.
In Silico Predictions of Biological Activities and Properties
In silico (computer-based) prediction has become an indispensable tool in modern chemical and pharmaceutical research for the early assessment of a compound's potential as a drug candidate. researchgate.net These methods use computational models to predict a wide range of properties, including biological activities, potential protein targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. phcogj.com
For this compound, various in silico tools could be applied. Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a spectrum of potential biological activities based on the compound's structure by comparing it to a vast database of known bioactive molecules. This can reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or enzyme inhibitory activities.
Furthermore, web-based platforms like SwissADME can predict physicochemical properties and drug-likeness based on established rules like Lipinski's Rule of Five. phcogj.com These tools also predict pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability) and potential toxicity issues. phcogj.com By identifying potential liabilities early in the research process, in silico predictions help to reduce the time and cost associated with experimental testing and guide the development of safer and more effective compounds. researchgate.net
Research Gaps, Future Directions, and Emerging Applications of 2 Propylthiazole
Unexplored Synthetic Pathways and Derivatization Strategies
The synthesis of the thiazole (B1198619) ring is a well-established field, with the Hantzsch reaction being a classic method. However, the application of modern, sustainable synthetic methodologies to 2-propylthiazole specifically is a notable research gap. Recent advancements in chemical synthesis offer promising avenues for more efficient and environmentally friendly production.
Future Research Directions:
Green Chemistry Approaches: There is a significant opportunity to develop green synthetic routes for this compound and its derivatives. Methodologies such as microwave-assisted synthesis, the use of biocatalysts like lipase, and reactions in sustainable solvents like deep eutectic solvents have been successfully applied to other thiazoles and could be adapted for this compound production. researchgate.netresearchgate.netslideshare.net These methods promise to reduce waste, lower energy consumption, and improve safety and scalability. researchgate.net
Catalyst-Free and One-Pot Reactions: The development of catalyst-free, multicomponent domino reactions, which have been shown to be effective for producing other trisubstituted thiazoles in aqueous media, represents a frontier for producing novel this compound derivatives efficiently. researchgate.net
Targeted Derivatization: Research into the derivatization of the this compound core is in its infancy. Systematic exploration of substitutions at the C4 and C5 positions of the thiazole ring is needed. Introducing various functional groups could modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, paving the way for its use in drug design and material science. qeios.commdpi.com The availability of precursors like this compound-4-carboxylic acid suggests that such derivatization is feasible. vulcanchem.com
In-depth Mechanistic Studies of Biological Activities
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs. researchgate.netresearchgate.netresearchgate.net Thiazole derivatives are known to exhibit a wide range of biological activities by interacting with various biological targets. However, the specific biological activities and mechanisms of action for this compound itself are largely unknown.
Future Research Directions:
Mechanism of Action Studies: While complex thiazole derivatives are known to act as inhibitors of enzymes like protein kinases, vascular adhesion protein-1 (VAP-1), and ketol-acid reductoisomerase (KARI), it is crucial to investigate whether this compound or its simple derivatives possess similar inhibitory capabilities. dovepress.comnih.govrsc.org Mechanistic studies could explore if these compounds induce apoptosis or interfere with cell signaling pathways, as has been observed for other thiazole-based anticancer agents. dovepress.comnih.gov
Structure-Activity Relationship (SAR) Analysis: A significant research gap exists in understanding the structure-activity relationships of this compound derivatives. Future work should focus on synthesizing a library of derivatives and systematically evaluating how modifications to the propyl group and substitutions on the thiazole ring affect biological activity. qeios.comresearchgate.net This would be essential for optimizing potential therapeutic leads.
| Known Biological Activities of Various Thiazole Scaffolds | | :--- | :--- | | Target/Activity | Example Mechanism | | Anticancer | Inhibition of protein kinases (e.g., CDKs, Aurora kinase), induction of apoptosis. dovepress.comrsc.org | | Anti-inflammatory | Inhibition of Vascular Adhesion Protein-1 (VAP-1). nih.gov | | Anti-tuberculosis | Inhibition of ketol-acid reductoisomerase (KARI). dovepress.comuq.edu.au | | Antifungal | Disruption of ion homeostasis in fungal cells. nih.gov | | Antiparasitic | Induction of apoptosis in parasites without affecting host mitochondrial membrane potential. mdpi.com |
This table summarizes activities observed in various thiazole-containing compounds, suggesting potential areas of investigation for this compound.
Advanced Pharmacokinetic and Pharmacodynamic Profiling of Active Derivatives
For any compound to be considered for therapeutic development, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics—is essential. Currently, there is a complete lack of publicly available pharmacokinetic or pharmacodynamic data for this compound.
Future Research Directions:
In Silico and In Vitro ADME Screening: Initial research should involve computational (in silico) modeling to predict the ADME properties of this compound and its potential derivatives. nih.gov This can be followed by in vitro assays to assess properties like metabolic stability, plasma protein binding, and potential for drug-drug interactions.
Pharmacokinetic Studies of Lead Compounds: Should any derivatives of this compound show promising biological activity, comprehensive pharmacokinetic studies in preclinical models will be necessary. These studies would determine key parameters such as bioavailability, half-life, and clearance, which are critical for further development. researchgate.netnih.gov
Exploration of Novel Therapeutic Targets for this compound Scaffolds
The versatility of the thiazole scaffold allows it to interact with a wide array of biological targets. Identifying novel therapeutic targets for this compound derivatives could open up new avenues for treating various diseases.
Future Research Directions:
High-Throughput Screening: Screening libraries of this compound derivatives against a broad range of biological targets, including protein kinases, G-protein-coupled receptors (GPCRs), and protein-protein interactions (PPIs), could uncover unexpected therapeutic opportunities. rsc.orgrsc.org
Targeting Drug-Resistant Pathogens: The thiazole core is a component of compounds active against resistant bacteria and fungi. researchgate.netnih.gov Future research should explore the potential of this compound derivatives as antimicrobial agents, particularly against multidrug-resistant strains of tuberculosis and other pathogens. researchgate.net
Agrochemical Applications: Thiazole derivatives have been successfully developed as insecticides. mdpi.com Screening this compound derivatives for activity against agricultural pests could represent a valuable, non-medicinal application.
| Potential Therapeutic and Agrochemical Targets for Thiazole Derivatives | | :--- | :--- | | Target Class | Specific Examples | | Protein Kinases | Cyclin-Dependent Kinases (CDKs), Aurora Kinases, ErbB Receptors. rsc.orgnih.gov | | Enzymes | Ketol-Acid Reductoisomerase (KARI), Vascular Adhesion Protein-1 (VAP-1). dovepress.comnih.gov | | Receptors | Free Fatty Acid Receptor 1. dntb.gov.ua | | Pathogen-Specific Targets | Mycobacterial membrane protein Large 3 (MmpL3), various parasitic enzymes. researchgate.netmdpi.com | | Insect Receptors | Targets for insecticides against Lepidoptera pests. mdpi.com |
This table highlights potential targets for which other thiazole compounds have shown activity, indicating promising research paths for this compound.
Development of Sustainable and Scalable Production Methods
While this compound is used in the flavor industry, its production methods may not be optimized for sustainability or the large-scale synthesis that would be required for pharmaceutical or material science applications. researchgate.net
Future Research Directions:
Biocatalytic Synthesis: The use of enzymes (biocatalysis) in chemical synthesis is a cornerstone of green chemistry. slideshare.net Developing a lipase- or other enzyme-catalyzed pathway for this compound could offer a highly specific, efficient, and environmentally benign manufacturing process. researchgate.net
Flow Chemistry: Continuous flow microreactor technology can offer significant advantages over traditional batch processing, including improved safety, higher yields, and shorter reaction times. Applying flow chemistry to optimize the synthesis of this compound could be a key step toward scalable and cost-effective production.
Applications in Material Sciences and Niche Technologies
The incorporation of electron-accepting heterocycles is a common strategy in the design of organic electronic materials. Thiazole-based materials have shown promise in this area, but the potential of this compound has not been explored.
Future Research Directions:
Organic Electronics: Thiazole-containing polymers and oligomers are being investigated for use as electron transport materials in Organic Light-Emitting Diodes (OLEDs) and as semiconductors in Organic Field-Effect Transistors (OFETs) due to their thermal stability and electronic properties. researchgate.netacs.org Future research could focus on synthesizing polymers incorporating the this compound moiety to study how the alkyl side chain influences solubility, processability, and electronic performance.
Functional Polymers: The thiazole ring can participate in metal coordination. acs.org This opens up the possibility of creating novel metal-polymer coordinated complexes using this compound as a ligand, potentially leading to new hybrid functional materials with unique catalytic or photophysical properties. dntb.gov.ua
Q & A
Q. What are the established synthetic pathways for 2-propylthiazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclocondensation reactions, such as the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst presence (e.g., acid or base). For example, elevated temperatures may accelerate cyclization but risk side reactions like oxidation. Yield optimization requires monitoring intermediates via TLC or GC-MS, while purity is assessed via NMR and HPLC .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with thiazole ring protons appearing as distinct doublets (δ 7.0–8.5 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment and detecting volatile byproducts. High-resolution mass spectrometry (HRMS) validates molecular weight. For trace impurities, reverse-phase HPLC with UV detection is recommended. Always cross-validate results with synthetic replicates to ensure reproducibility .
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?
Stability studies should employ accelerated degradation protocols: expose samples to UV light (for photostability), elevated temperatures (40–60°C), and varying humidity levels. Monitor degradation via periodic HPLC analysis. Thiazoles are generally sensitive to oxidation; thus, inert atmosphere storage (argon or nitrogen) in amber vials is advised. Quantify degradation products (e.g., sulfoxides) using calibrated standards .
Advanced Research Questions
Q. How can contradictory literature data on this compound’s physicochemical properties (e.g., logP, boiling point) be resolved?
Discrepancies often arise from measurement methodologies. For logP (partition coefficient), compare shake-flask vs. computational (QSAR) methods, specifying solvent systems (e.g., octanol-water). For boiling points, differential scanning calorimetry (DSC) under controlled pressure reduces variability. Meta-analyses of published data should account for instrumental calibration and sample purity. Transparent reporting of experimental conditions is critical to resolving contradictions .
Q. What experimental designs are suitable for investigating the mechanistic role of this compound in heterocyclic catalysis or bioactivity?
For catalytic studies, employ kinetic experiments (e.g., rate comparisons with/without this compound) and isotopic labeling (e.g., ¹⁵N or ³²S) to trace reaction pathways. In bioactivity studies, use dose-response assays (e.g., IC₅₀ determination) and molecular docking simulations to identify binding interactions. Control for solvent effects and matrix interference by including blank runs and reference compounds .
Q. How can researchers address low reproducibility in synthesizing this compound derivatives across labs?
Standardize protocols using the Materials and Methods guidelines from Medicinal Chemistry Research: document reagent sources (e.g., Sigma-Aldrich vs. TCI America), purification steps (e.g., column chromatography gradients), and equipment specifications (e.g., NMR magnet strength). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable cross-lab validation. Collaborative inter-laboratory studies can identify critical variables (e.g., moisture sensitivity) .
Q. What strategies mitigate biases in data interpretation when this compound exhibits dual functionality (e.g., flavorant vs. bioactive agent)?
Predefine hypothesis-testing frameworks (e.g., PICO for bioactivity studies) to avoid post hoc rationalization. Use blinded analysis for spectroscopic or bioassay data. For conflicting results, apply triangulation—combine multiple methods (e.g., in vitro assays, computational modeling, and structural analogs) to confirm findings. Transparently report negative results in datasets to reduce publication bias .
Methodological Best Practices
- Data Collection : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, deposit spectral data in repositories like ChemSpider or PubChem .
- Contradiction Analysis : Use systematic review tools (e.g., PRISMA guidelines) to evaluate literature discrepancies, weighting studies by methodological rigor .
- Ethical Reporting : Disclose all conflicts of interest and funding sources. Follow Beilstein Journal of Organic Chemistry standards for experimental reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
